Inaperisone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

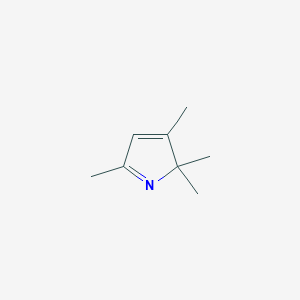

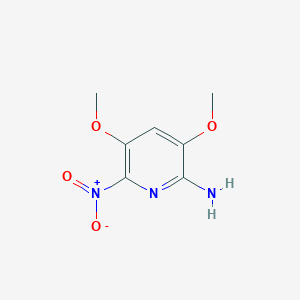

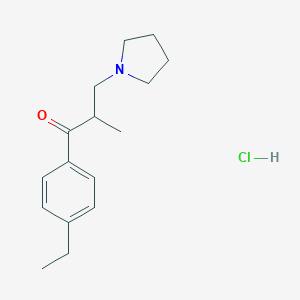

Inaperisone hydrochloride (INH) is a chemical compound that belongs to the class of piperidines. It is a muscle relaxant that is used to treat muscle stiffness and spasms. INH is a relatively new drug, and its synthesis method was first described in 2005. Since then, INH has been the subject of several scientific studies, and its mechanism of action and biochemical and physiological effects have been extensively researched.

Mecanismo De Acción

The exact mechanism of action of Inaperisone hydrochloride is not fully understood, but it is thought to work by inhibiting the release of acetylcholine at the neuromuscular junction. This leads to a decrease in muscle tone and relaxation of the affected muscles. Inaperisone hydrochloride has also been found to have some antihistaminic and anticholinergic activity, which may contribute to its muscle relaxant effects.

Efectos Bioquímicos Y Fisiológicos

Inaperisone hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to decrease the levels of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine. Inaperisone hydrochloride has also been found to increase the levels of GABA, a neurotransmitter that is involved in the regulation of muscle tone. Additionally, Inaperisone hydrochloride has been found to have some antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Inaperisone hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily controlled. Additionally, it has a well-established mechanism of action, which makes it a useful tool for studying the neuromuscular system. However, there are also some limitations to the use of Inaperisone hydrochloride in lab experiments. Its effects on the body are not fully understood, and it may have off-target effects that could confound experimental results.

Direcciones Futuras

For research on Inaperisone hydrochloride include the development of new formulations, investigation of its potential use in the treatment of other neurological disorders, and further understanding of its mechanism of action.

Métodos De Síntesis

The synthesis of Inaperisone hydrochloride involves the reaction of 3,4-dichlorobenzaldehyde with piperidine in the presence of sodium borohydride. This reaction leads to the formation of 3,4-dichloro-N-(piperidin-4-yl)benzamide, which is then converted to Inaperisone hydrochloride hydrochloride by reacting it with hydrochloric acid. The synthesis method of Inaperisone hydrochloride is relatively simple and yields a high purity product.

Aplicaciones Científicas De Investigación

Inaperisone hydrochloride has been the subject of several scientific studies, and its potential applications in the field of medicine have been explored. Inaperisone hydrochloride has been found to be effective in treating muscle stiffness and spasms caused by various conditions, including cerebral palsy, multiple sclerosis, and spinal cord injury. It has also been investigated for its potential use in the treatment of Parkinson's disease, dystonia, and other movement disorders.

Propiedades

Número CAS |

118230-97-0 |

|---|---|

Nombre del producto |

Inaperisone hydrochloride |

Fórmula molecular |

C16H24ClNO |

Peso molecular |

281.82 g/mol |

Nombre IUPAC |

1-(4-ethylphenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C16H23NO.ClH/c1-3-14-6-8-15(9-7-14)16(18)13(2)12-17-10-4-5-11-17;/h6-9,13H,3-5,10-12H2,1-2H3;1H |

Clave InChI |

XRNRWEXKJWQEJR-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2.Cl |

SMILES canónico |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2.Cl |

Otros números CAS |

118230-97-0 |

Números CAS relacionados |

99323-21-4 (Parent) |

Sinónimos |

(4'-ethyl-2-methyl-3-pyrrolidino)propiophenone hydrochloride HSR 770 HSR-770 HY 770 HY-770 inaperisone inaperisone hydrochloride inaperisone hydrochloride, (+-)-isomer inaperisone, (+-)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

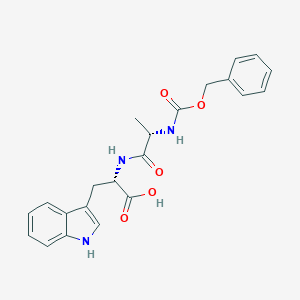

![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)

![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)